1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride is a complex organic compound that belongs to the class of imidazolium salts This compound is known for its unique structural features, which include a dihydroimidazolium core and diphenylphosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of diphenylphosphine with a suitable imidazole derivative. The process generally requires an inert atmosphere to prevent oxidation and the use of a solvent such as dichloromethane or toluene. The reaction is often catalyzed by a metal salt, such as nickel chloride, and involves heating under reflux conditions until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halide salts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted imidazolium salts. These products have various applications in catalysis and materials science.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with metal centers to form stable complexes. These complexes can act as catalysts in various chemical reactions by facilitating the transfer of electrons and stabilizing reaction intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound has similar structural features but with different substituents on the imidazolium ring.
1,1,1-Tris(diphenylphosphinomethyl)ethane: Another phosphine-containing compound with different coordination properties.
(S)-(-)-2,2-Bis(diphenylphosphino)-1,1-binaphthalene: A chiral phosphine ligand used in asymmetric catalysis.
Uniqueness
1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its combination of a dihydroimidazolium core and diphenylphosphanyl groups, which confer distinct electronic and steric properties. These features make it particularly effective in forming stable metal complexes and catalyzing a wide range of chemical reactions.
Properties
CAS No. |
826990-92-5 |
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Molecular Formula |
C41H37ClN2P2 |
Molecular Weight |
655.1 g/mol |
IUPAC Name |
[2-[[1-[(2-diphenylphosphanylphenyl)methyl]-1,2-dihydroimidazol-1-ium-3-yl]methyl]phenyl]-diphenylphosphane;chloride |
InChI |
InChI=1S/C41H36N2P2.ClH/c1-5-19-36(20-6-1)44(37-21-7-2-8-22-37)40-27-15-13-17-34(40)31-42-29-30-43(33-42)32-35-18-14-16-28-41(35)45(38-23-9-3-10-24-38)39-25-11-4-12-26-39;/h1-30H,31-33H2;1H |
InChI Key |
MXBDVZLOOYIMPW-UHFFFAOYSA-N |
Canonical SMILES |
C1[NH+](C=CN1CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-] |
Origin of Product |
United States |
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